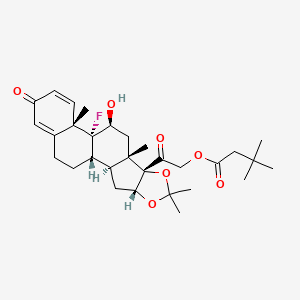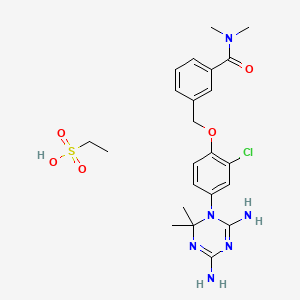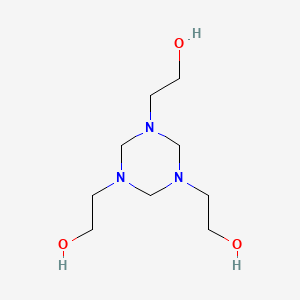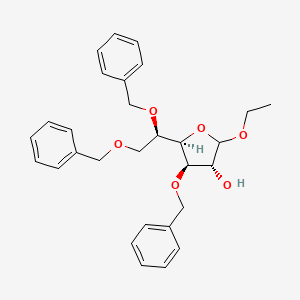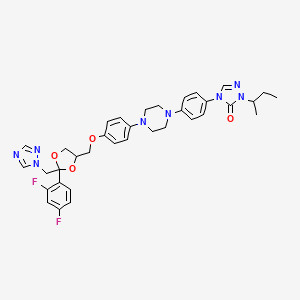
Saperconazol
Übersicht
Beschreibung
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee is a fluorinated bis-triazole antifungal compound known for its potent activity against various fungal infections, particularly those caused by Aspergillus species . It is structurally related to other triazole antifungals like itraconazole and ketoconazole . 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee has been studied for its efficacy in treating systemic and subcutaneous mycoses .
Wissenschaftliche Forschungsanwendungen
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of triazole antifungals.
Biology: 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee is employed in research to understand fungal cell wall synthesis and the mechanisms of antifungal resistance.
Wirkmechanismus
Target of Action
Saperconazole is an antifungal agent that primarily targets the cytochrome P-450 sterol C-14 α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell wall .
Mode of Action
Saperconazole interacts with its target, the 14-α demethylase, a cytochrome P-450 enzyme, which is necessary for the conversion of lanosterol to ergosterol . By inhibiting this enzyme, saperconazole disrupts the synthesis of ergosterol, leading to increased cellular permeability and leakage of cellular contents .
Biochemical Pathways
The inhibition of the enzyme cytochrome P450 14α-demethylase by saperconazole disrupts the normal synthesis of ergosterol from lanosterol . This disruption affects the integrity of the fungal cell wall, as ergosterol is an essential component of it . The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi and may be partly responsible for the fungistatic activity of saperconazole .
Pharmacokinetics
The pharmacokinetics of saperconazole have been studied in rabbits . The drug was administered by topical, subconjunctival, and oral routes . Following a single 20-μL drop of 0.25% saperconazole in normal corneas, a mean peak level of 2.32±0.06 μg/g was achieved in 10 minutes . The drug was rapidly cleared from the cornea within 2 hours . Levels following oral administration were low and probably subtherapeutic in all ocular tissues that were evaluated .
Result of Action
The inhibition of ergosterol synthesis by saperconazole leads to increased cellular permeability, causing leakage of cellular contents . This results in the disruption of normal fungal cell function and ultimately leads to the death of the fungal cell .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Saperconazole interacts with a key enzyme in fungi, sterol demethylase . This enzyme is involved in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting sterol demethylase, Saperconazole disrupts ergosterol synthesis, leading to alterations in the cell membrane that result in fungal cell death .
Cellular Effects
Saperconazole has potent activity against Aspergillus fumigatus . It suppresses the germination of spores and blocks the development of hyphae, sporophores, vesicles, sterigmata, and spores . It also induces necrosis in a substantial proportion of pre-existing hyphae .
Molecular Mechanism
The molecular mechanism of Saperconazole involves the inhibition of the enzyme sterol demethylase . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately causing cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Saperconazole has shown to have a potent and prolonged antifungal effect . It reduces the colony-forming units of Aspergillus in kidneys more than 1000-fold compared to untreated mice .
Dosage Effects in Animal Models
In animal models, Saperconazole has shown efficacy at different dosages . At a dosage of 200 mg/kg/day, it reduced the colony-forming units of Aspergillus in kidneys more than 1000-fold compared to untreated mice .
Metabolic Pathways
As a triazole antifungal, it is known to interfere with the ergosterol synthesis pathway in fungi by inhibiting the enzyme sterol demethylase .
Transport and Distribution
Like other triazole antifungals, it is likely to be distributed widely in the body after administration .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the endoplasmic reticulum of fungal cells where the target enzyme, sterol demethylase, is located .
Vorbereitungsmethoden
The preparation of saperconazole involves several synthetic steps. One method includes the reaction of difluorophenyl acetylchloride with triazole in the presence of copper(I) iodide and potassium carbonate at elevated temperatures . Another method involves the reduction of 2-chloronicotinic acid with methylamine to form 2-methylamino-3-pyridinemethanol, which is then further processed to obtain the final product . These methods are designed to be cost-effective and suitable for industrial-scale production.
Analyse Chemischer Reaktionen
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee undergoes various chemical reactions, including:
Oxidation: 2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee can be oxidized under specific conditions, leading to the formation of different oxidative products.
Reduction: The compound can be reduced using agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-onee is structurally and functionally similar to other triazole antifungals such as:
- Itraconazole
- Ketoconazole
- Fluconazole
Compared to these compounds, saperconazole has shown superior efficacy in certain fungal infections, particularly those resistant to other triazoles . Its unique fluorinated structure contributes to its enhanced antifungal activity and broader spectrum of action .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Saperconazol can be achieved through a multi-step process involving several reactions. The key steps involve the synthesis of intermediate compounds that are subsequently used in the final step to produce Saperconazol. The overall synthesis pathway can be summarized as follows:", "Starting Materials": ["2,4-dichlorobenzoic acid", "4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine", "3-(1H-imidazol-1-yl)propan-1-ol", "potassium hydroxide", "thionyl chloride", "dimethylformamide", "triethylamine", "palladium on carbon", "hydrogen gas", "sodium hydride", "2,4-dichlorobenzaldehyde", "acetic anhydride", "sodium bicarbonate"], "Reaction": ["Step 1: Synthesis of intermediate compound A by reacting 2,4-dichlorobenzoic acid with thionyl chloride in the presence of dimethylformamide and triethylamine.", "Step 2: Synthesis of intermediate compound B by reacting intermediate compound A with 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine in the presence of potassium hydroxide and dimethylformamide.", "Step 3: Synthesis of intermediate compound C by reacting intermediate compound B with 3-(1H-imidazol-1-yl)propan-1-ol in the presence of palladium on carbon and hydrogen gas.", "Step 4: Synthesis of Saperconazol by reacting intermediate compound C with sodium hydride and 2,4-dichlorobenzaldehyde in the presence of acetic anhydride and sodium bicarbonate."] } | |
CAS-Nummer |
110588-57-3 |
Molekularformel |
C35H38F2N8O4 |
Molekulargewicht |
672.7 g/mol |
IUPAC-Name |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38F2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 |
InChI-Schlüssel |
HUADITLKOCMHSB-ZPGVKDDISA-N |
Isomerische SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Kanonische SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Saperconazole; SPZ; R66905; R-66905; R 66905; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


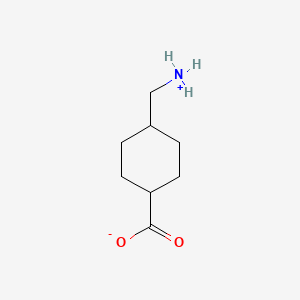
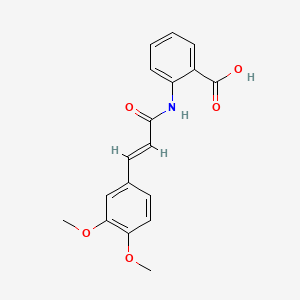
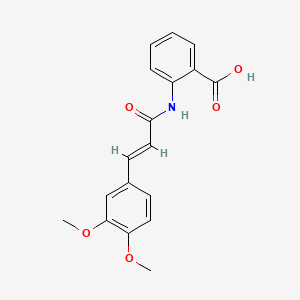

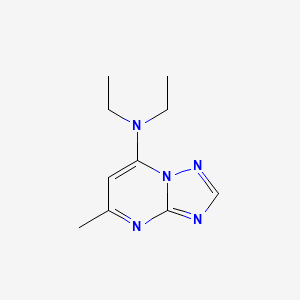
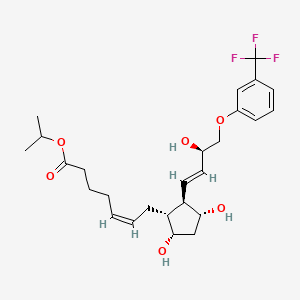
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 9-chloro-7-(1H-tetrazol-5-yl)-,sodium salt](/img/structure/B1681363.png)
![1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681368.png)
![(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1681369.png)
